molecular formula C21H23ClN4O2S B5028792 2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B5028792
M. Wt: 431.0 g/mol
InChI Key: XXQPXQKRPAFAMR-UHFFFAOYSA-N
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Description

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name

2-[[4-benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-14(2)28-18-9-8-16(10-17(18)22)11-20-24-25-21(29-13-19(23)27)26(20)12-15-6-4-3-5-7-15/h3-10,14H,11-13H2,1-2H3,(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQPXQKRPAFAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Chloropropyl Group: This step involves the reaction of the triazole intermediate with 3-chloro-4-propan-2-yloxybenzyl chloride under basic conditions.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the triazole intermediate with thiol derivatives and acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, chloropropyl derivatives, and other suitable reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Benzyl Derivatives: Compounds with benzyl groups attached to different core structures.

    Chloropropyl Derivatives: Compounds with chloropropyl groups attached to various core structures.

Uniqueness

2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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